Product packaging for Butanamide, N-1-naphthalenyl-3-oxo-(Cat. No.:CAS No. 86-83-9)

Butanamide, N-1-naphthalenyl-3-oxo-

Cat. No.: B11881598
CAS No.: 86-83-9
M. Wt: 227.26 g/mol
InChI Key: LKVXQCKDIYHFGZ-UHFFFAOYSA-N
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Description

Butanamide, N-1-naphthalenyl-3-oxo-, with the CAS Registry Number 86-83-9, is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is also known under several synonyms, including Acetoacet α-naphthylamide and N-1-naphthyl-3-oxobutyramide . Researchers can characterize this compound by its melting point of 118 °C and its distinctive IR spectrum, which is available from evaluated reference collections . Key physical properties have been calculated, including a boiling point of 728.27 K and a Gibbs free energy of formation (ΔfG°) of 107.98 kJ/mol . This product is intended for research and development purposes in a laboratory setting only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or consumer applications. Please contact us for more information regarding specific applications, technical data sheets, and availability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13NO2 B11881598 Butanamide, N-1-naphthalenyl-3-oxo- CAS No. 86-83-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86-83-9

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-naphthalen-1-yl-3-oxobutanamide

InChI

InChI=1S/C14H13NO2/c1-10(16)9-14(17)15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,15,17)

InChI Key

LKVXQCKDIYHFGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies for N 1 Naphthalenyl 3 Oxo Butanamide and Its Derivatives

Classical and Contemporary Synthesis Approaches for the Core Butanamide Structure

The synthesis of N-1-naphthalenyl-3-oxo-butanamide, an acetoacetanilide (B1666496) derivative, is primarily achieved through well-established condensation reactions.

One of the most traditional and widely employed methods involves the reaction of 1-naphthylamine (B1663977) with a β-keto ester, such as ethyl acetoacetate (B1235776). tandfonline.comorgsyn.orgchemicalbook.com This reaction is typically conducted under heating, often in a suitable solvent like toluene, and can be catalyzed by a base such as 4-dimethylaminopyridine (B28879) (DMAP). google.com The process involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of ethanol (B145695) to yield the desired β-keto amide.

Another classical approach is the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.comaklectures.comlibretexts.org In a "crossed" Claisen condensation, an ester enolate reacts with a different ester. masterorganicchemistry.comlibretexts.org While not directly synthesizing N-1-naphthalenyl-3-oxo-butanamide in one step, the principles of the Claisen condensation are foundational to the synthesis of the β-keto ester precursors required for the amidation reaction. The reaction involves the deprotonation of an ester at the α-position to form an enolate, which then acts as a nucleophile. aklectures.com

More contemporary methods focus on improving reaction conditions and yields. For instance, the use of ketene (B1206846) dimers in reaction with anilines provides an efficient route to acetoacetanilides. orgsyn.org This method involves the dropwise addition of a ketene dimer solution to a solution of the aniline (B41778) in a dry solvent like benzene (B151609), followed by heating under reflux. orgsyn.org Additionally, greener chemistry approaches have been explored, such as using 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as a solvent and catalyst for the reaction between amines and β-keto esters, offering good to excellent yields under sealed tube conditions. chemicalbook.com

The synthesis can also be achieved through the dehalogenation of a halogenated precursor. For example, α,α-dichloroacetoacetanilide can be dehalogenated using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst to yield acetoacetanilide. prepchem.com

Table 1: Selected Synthetic Methods for Acetoacetanilide Analogs

ReactantsCatalyst/SolventConditionsProductYieldReference
Aniline, Ethyl acetoacetate4-dimethylaminopyridine (DMAP), TolueneHeating reflux, 20-36 hoursAcetoacetanilide- google.com
Aniline, Ketene dimerBenzeneReflux, 1 hourAcetoacetanilide74% orgsyn.org
Amines, Ethyl/Methyl/Allyl acetoacetate1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP)80 °C, 12 hours, Sealed tubeβ-oxo amidesGood to Excellent chemicalbook.com
α,α-dichloroacetoacetanilide5% Pd/C, Toluene/WaterHydrogenationAcetoacetanilide89% prepchem.com

Functionalization and Derivatization Strategies of N-1-Naphthalenyl-3-oxo-butanamide

The presence of a reactive β-ketoamide moiety makes N-1-naphthalenyl-3-oxo-butanamide a valuable starting material for the synthesis of a wide array of heterocyclic systems through various cyclization and condensation reactions.

Reactions with Arylidinecyanothioacetamide for Pyridine-2(1H)-thiones

N-1-Naphthalenyl-3-oxo-butanamide readily reacts with arylidinecyanothioacetamides in a refluxing ethanol solution containing a catalytic amount of piperidine (B6355638). tandfonline.comtandfonline.com This reaction leads to the formation of highly substituted pyridine-2(1H)-thiones. tandfonline.comtandfonline.comingentaconnect.com The reaction proceeds through a series of condensation and cyclization steps, ultimately affording the stable pyridinethione ring system. The specific aryl substituents on the arylidinecyanothioacetamide can be varied to produce a library of corresponding pyridine-2(1H)-thione derivatives. tandfonline.comtandfonline.com

Cyclization Reactions to Thieno[2,3-b]pyridine (B153569) Derivatives

The pyridine-2(1H)-thiones synthesized in the previous step serve as key intermediates for the synthesis of thieno[2,3-b]pyridine derivatives. tandfonline.comtandfonline.com The thione group is first alkylated with α-haloketones to yield 6-thio-N-1-naphthyl-nicotinamide derivatives. tandfonline.comtandfonline.com These intermediates then undergo intramolecular cyclization to form the thieno[2,3-b]pyridine scaffold. tandfonline.comtandfonline.comingentaconnect.com This cyclization is a crucial step in building more complex, fused heterocyclic systems. Further transformations of these thieno[2,3-b]pyridines can lead to a variety of other annulated systems, including pyridothienopyrimidines and pyridothienotriazepines. tandfonline.comtandfonline.com

Condensation Reactions for Pyrazole, Pyrimidine (B1678525), Thiophene (B33073), 4H-Pyrane, and Naphthyridine Derivatives

The versatile reactivity of N-1-naphthalenyl-3-oxo-butanamide allows for its use in the synthesis of a diverse range of five- and six-membered heterocyclic rings through condensation reactions with various reagents.

Pyrazoles: Condensation with hydrazine (B178648) derivatives is a common method for synthesizing pyrazoles. nih.govnih.gov The reaction of β-dicarbonyl compounds, such as N-1-naphthalenyl-3-oxo-butanamide, with hydrazines typically proceeds through the formation of a hydrazone intermediate followed by cyclization and dehydration. nih.gov Three-component reactions involving enaminones, aryl hydrazine hydrochlorides, and internal alkynes, catalyzed by Rh(III), also provide a route to N-naphthyl pyrazoles. rsc.orgresearchgate.net

Pyrimidines: Pyrimidine derivatives can be synthesized from N-1-naphthalenyl-3-oxo-butanamide by reacting it with compounds containing a urea (B33335) or thiourea (B124793) moiety, or with amidines. orientjchem.orgnih.gov For example, condensation with DMF-DMA can afford thiazolopyrimidines under specific reaction conditions. researchgate.net The reaction of the subsequently formed thieno[2,3-b]pyridine with formamide (B127407) can yield a pyridothienopyrimidine derivative. tandfonline.comtandfonline.com

Thiophenes: The Gewald reaction, a multicomponent reaction involving a carbonyl compound, an α-cyano ester (or related compound), and elemental sulfur, is a classic method for thiophene synthesis. N-1-naphthalenyl-3-oxo-butanamide can react with malononitrile (B47326) and elemental sulfur in the presence of a base like triethylamine (B128534) to yield a thiophene derivative. researchgate.netresearchgate.net

4H-Pyranes: Highly substituted 4H-pyran derivatives can be synthesized via a one-pot, three-component reaction of an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound like N-1-naphthalenyl-3-oxo-butanamide. nih.govorganic-chemistry.orgmdpi.comscispace.com This reaction is often catalyzed by a base such as triethylamine or piperidine and can be performed in environmentally benign solvents like water. nih.gov

Naphthyridines: Condensation of N-1-naphthalenyl-3-oxo-butanamide with reagents like DMF-DMA can also lead to the formation of naphthyridine derivatives, depending on the reaction conditions. researchgate.net

Table 2: Synthesis of Heterocyclic Derivatives from N-1-Naphthalenyl-3-oxo-butanamide and its Intermediates

Starting MaterialReagentsProductReference
N-1-Naphthalenyl-3-oxo-butanamideArylidinecyanothioacetamidePyridine-2(1H)-thiones tandfonline.comtandfonline.com
6-thio-N-1-naphthyl-nicotinamides- (Intramolecular cyclization)Thieno[2,3-b]pyridines tandfonline.comtandfonline.com
N-1-Naphthalenyl-3-oxo-butanamideHydrazine derivativesPyrazoles nih.govnih.gov
Thieno[2,3-b]pyridine derivativeFormamidePyridothienopyrimidine tandfonline.comtandfonline.com
N-1-Naphthalenyl-3-oxo-butanamideMalononitrile, SulfurThiophene researchgate.netresearchgate.net
N-1-Naphthalenyl-3-oxo-butanamideAldehyde, Malononitrile4H-Pyrane nih.govscispace.com
N-1-Naphthalenyl-3-oxo-butanamideDMF-DMANaphthyridine researchgate.net

Formation of Benzoquinoline Derivatives

The synthesis of benzoquinoline derivatives from N-1-naphthalenyl-3-oxo-butanamide can be achieved through a Friedländer-type annulation. For example, the ethoxymethylene derivative, formed by the reaction of the butanamide with triethyl orthoformate, can react with β-naphthol to yield a benzoquinoline derivative. researchgate.net

Hypervalent Iodine-Mediated Transformations

Hypervalent iodine reagents are versatile, environmentally friendly oxidizing agents used in a wide range of organic transformations. organic-chemistry.orgacs.orgslideshare.netnih.gov While specific examples of hypervalent iodine-mediated transformations directly on N-1-naphthalenyl-3-oxo-butanamide are not extensively detailed in the provided context, the general reactivity of these reagents with amides suggests potential applications. For instance, hypervalent iodine reagents can facilitate Hofmann-type rearrangements of primary amides to isocyanates, which can then be trapped to form secondary amides. organic-chemistry.org They are also known to mediate oxidative cyclizations, which could be a potential route for synthesizing novel heterocyclic systems from derivatives of N-1-naphthalenyl-3-oxo-butanamide. nih.govacs.org These reagents are known for their low toxicity and ease of handling, making them attractive for modern organic synthesis. organic-chemistry.orgslideshare.net

Oxidation to 2,2-Dihalo-N-phenylacetamides

A novel and efficient method for the direct synthesis of 2,2-dihalo-N-phenylacetamides from 3-oxo-N-phenylbutanamide precursors has been developed, a transformation that is applicable to the naphthalenyl analog. This reaction involves an oxidative carbon-carbon bond cleavage. wikipedia.org The process utilizes (diacetoxyiodo)benzene (B116549) (DIB) as an oxidant in the presence of a Lewis acid, which also serves as the halogen source. wikipedia.org

The reaction proceeds smoothly under mild conditions for a range of N-aryl substituted butanamides, suggesting that the electronic properties and the substitution pattern on the aromatic ring have minimal impact on the reaction's success. wikipedia.org For instance, substrates with both electron-donating and electron-withdrawing groups on the phenyl ring yield the corresponding N-phenyl dichloroacetamides in good to excellent yields. wikipedia.org The proposed mechanism involves the formation of a complex between the β-keto amide and the Lewis acid, enhancing the nucleophilicity of the methylene (B1212753) carbon and the electrophilicity of the keto-carbonyl carbon. Subsequent nucleophilic attack by an acetate (B1210297) ion leads to a labile intermediate that undergoes a retro-Claisen type condensation to cleave the C-C bond, ultimately forming the dihaloacetamide product. wikipedia.org

Oxidative Dichlorination of Various N-Aryl-3-oxobutanamides wikipedia.org
Substrate (N-Aryl Group)ProductYield (%)
Phenyl2,2-dichloro-N-phenylacetamide85
o-Tolyl2,2-dichloro-N-(o-tolyl)acetamide82
2,4-Dimethoxyphenyl2,2-dichloro-N-(2,4-dimethoxyphenyl)acetamide90
4-Chloro-2,5-dimethoxyphenylN-(4-chloro-2,5-dimethoxyphenyl)-2,2-dichloroacetamide88
2-Chlorophenyl2,2-dichloro-N-(2-chlorophenyl)acetamide86
Methylene Acetoxylation Reactions

The active methylene group (the C2 position) in N-1-naphthalenyl-3-oxobutanamide is susceptible to electrophilic substitution, including acetoxylation. One of the classic reagents for such a transformation is lead tetraacetate (LTA), Pb(OAc)₄. wikipedia.orgjuniperpublishers.com LTA is a powerful oxidizing agent known for its ability to effect the acetoxylation of C-H bonds adjacent to carbonyl groups. juniperpublishers.comslideshare.net The reaction proceeds through the enol tautomer of the β-ketoamide. The enol attacks the lead tetraacetate, leading to the formation of an organolead intermediate which then collapses, delivering an acetoxy group to the C2 carbon and producing lead(II) acetate.

This method provides a direct route to α-functionalized β-ketoamides, which are valuable synthetic intermediates. The reaction is typically performed in a non-polar organic solvent like benzene or chloroform. wikipedia.orgjuniperpublishers.com

Reaction with Diazonium Salts for Aryl Hydrazone and Azocompound Formation

The active methylene group in N-1-naphthalenyl-3-oxobutanamide readily couples with aryl diazonium salts. This reaction, a variation of the Japp-Klingemann reaction, is a cornerstone in the synthesis of aryl hydrazones and azo compounds. The reaction is typically carried out in a buffered aqueous or alcoholic solution, such as ethanol with piperidine, to maintain a slightly basic pH that facilitates both the formation of the enolate from the β-ketoamide and the coupling with the diazonium cation (Ar-N₂⁺). researchgate.netrsc.org

The initial product of the coupling is an azo compound. Under the reaction conditions, this intermediate often undergoes hydrolysis and decarboxylation, cleaving the acetyl group to yield the more stable aryl hydrazone of the resulting glyoxylamide. These hydrazones are versatile precursors for the synthesis of various heterocyclic compounds. researchgate.net The nature of the substituent on the aryl diazonium salt can influence the reaction rate and the properties of the resulting hydrazone or azo dye. youtube.com

Potential Products from the Reaction of N-1-Naphthalenyl-3-oxobutanamide with Various Diazonium Salts
Aryl Diazonium Salt (Ar-N₂⁺)Primary Product TypePotential Subsequent Products
Benzenediazonium ChlorideAryl HydrazoneIndole derivatives, Pyrazoles
4-Nitrobenzenediazonium ChlorideAryl HydrazoneHeterocycles with electron-withdrawing groups
4-Methoxybenzenediazonium ChlorideAryl HydrazoneHeterocycles with electron-donating groups
Naphthalene-1-diazonium ChlorideAryl HydrazoneBenzo-fused heterocyclic systems

Advanced Catalytic Approaches in N-1-Naphthalenyl-3-oxo-butanamide Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and selectivity. For a molecule like N-1-naphthalenyl-3-oxobutanamide, transition metal catalysis offers sophisticated pathways for its modification.

Transition Metal-Catalyzed Modifications

Transition metal catalysts have become powerful tools for activating otherwise inert C-H bonds and for facilitating addition reactions across unsaturated systems. slideshare.net

C-H Amination Strategies

Transition metal-catalyzed C-H amination has emerged as a potent strategy for forming C-N bonds directly, bypassing the need for pre-functionalized substrates. slideshare.net In the context of N-1-naphthalenyl-3-oxobutanamide, the amide functionality can act as a directing group, guiding a metal catalyst to activate a specific C-H bond on the naphthalene (B1677914) ring. Palladium-catalyzed reactions, for instance, have been developed for the meta-C-H amination of anilines and related compounds, with 1-naphthylamine being a viable substrate.

This suggests a plausible pathway for the direct amination of the naphthalene ring in N-1-naphthalenyl-3-oxobutanamide. Using a suitable ligand and an aminating agent (such as an N-benzoyloxyamine), a palladium catalyst could selectively functionalize a remote C-H bond, for example at the C5 or C8 position of the naphthyl group, directed by the amide nitrogen. Such strategies provide atom-economical routes to novel, functionalized derivatives that would be challenging to synthesize via traditional methods.

Hydroamination and Hydroaminoalkylation Pathways

N-1-naphthalenyl-3-oxobutanamide can exist in tautomeric equilibrium with its corresponding enamide form, N-(1-naphthalenyl)-3-hydroxybut-2-enamide. This enamide tautomer presents an alkene substrate for potential hydroamination reactions. The intermolecular hydroamination of enamides is a challenging but powerful transformation for synthesizing 1,2-diamine structures. researchgate.net

Recent research has shown that iridium catalysts can effectively catalyze the hydroamination of enamides with high regioselectivity. researchgate.net The amide group within the substrate can act as a coordinating moiety, directing the catalyst to favor the addition of an N-H bond (from an external amine like phthalimide) to the β-carbon of the enamide double bond. researchgate.net This approach, if applied to the enamide tautomer of N-1-naphthalenyl-3-oxobutanamide, would represent a hydroaminoalkylation pathway, yielding a protected 1,2-diamino derivative with high atom economy and stereochemical control. researchgate.net

Asymmetric Hydrogenation Methodologies

The asymmetric hydrogenation of the β-keto group in N-aryl-3-oxobutanamides to produce chiral β-hydroxy amides is a transformation of significant synthetic value. While specific studies on the asymmetric hydrogenation of N-1-naphthalenyl-3-oxo-butanamide are not extensively documented, research on analogous N-aryl β-enamino esters and other ketones provides insight into potential catalytic systems.

Rhodium-based catalysts, particularly those employing chiral phosphine (B1218219) ligands such as TangPhos, have demonstrated high efficacy in the asymmetric hydrogenation of a new class of N-aryl β-enamino esters, achieving high conversions and enantiomeric excess (ee) values of up to 96.3%. nih.gov Furthermore, ruthenium catalysts are well-established for the asymmetric hydrogenation of ketones. For instance, Ru(II) complexes with chiral NNP ligands derived from cinchona alkaloids have been used for the highly enantioselective hydrogenation of various aromatic and heteroaromatic ketones, yielding chiral alcohols with up to 99.9% ee. nih.gov The transfer hydrogenation of 1-naphthyl ketones has also been successfully achieved with high enantioselectivity using an ansa-Ru(II) complex. acs.org These catalytic systems, proven effective for structurally related compounds, represent promising candidates for the asymmetric reduction of the keto functional group in N-1-naphthalenyl-3-oxo-butanamide.

Table 1: Examples of Asymmetric Hydrogenation of Related Ketones and Enamines

Substrate TypeCatalyst SystemEnantiomeric Excess (ee)Reference
N-Aryl β-enamino estersRh-TangPhosUp to 96.3% nih.gov
Aromatic ketonesRu/NNP ligandsUp to 99.9% nih.gov
1-Naphthyl ketonesansa-Ru(II) complexUp to >99.9% acs.org
α-Keto-1,4-diamidesTethered Ru/TsDPENHigh nih.gov

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. While specific organocatalytic methods for the direct synthesis of N-1-naphthalenyl-3-oxo-butanamide are not prevalent in the literature, related transformations on similar scaffolds highlight the potential of this approach.

For instance, multicomponent reactions involving N-aryl-3-oxobutanamides, salicylaldehyde (B1680747), and 5-amino-3-methylisoxazole (B44965) have been studied, where the reaction pathway can be switched to yield different heterocyclic scaffolds depending on the conditions and the nature of the aryl substituent. rsc.org This demonstrates the reactivity of the N-aryl-3-oxobutanamide backbone in complex transformations. Additionally, organocatalytic strategies have been developed for the synthesis of axially chiral naphthyl-C2-indoles through the asymmetric annulation of ortho-alkynylanilines, showcasing the utility of chiral Brønsted base catalysis for constructing complex molecular architectures containing a naphthalene moiety with excellent enantioselectivity. nih.gov The development of organocatalytic methods for the synthesis of α-ketoamides from β-ketonitriles and primary amines under catalyst-free conditions further underscores the potential for metal-free synthetic routes. researchgate.netepa.gov

Green Chemistry Principles in N-1-Naphthalenyl-3-oxo-butanamide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. The synthesis of N-1-naphthalenyl-3-oxo-butanamide and its derivatives presents several opportunities for the application of these principles.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a key goal in green chemistry. Solvent-free, or solid-state, reactions can lead to reduced waste, easier purification, and often, enhanced reaction rates. While a specific solvent-free synthesis of N-1-naphthalenyl-3-oxo-butanamide is not widely reported, the condensation of anilines with β-dicarbonyl compounds under solvent-free conditions has been successfully demonstrated. For example, the reaction of various aromatic amines with β-dicarbonyl compounds to form β-enamino ketones and esters has been achieved using a heterogeneous catalyst under solvent-free conditions. researchgate.net Similarly, the synthesis of imines from hydroxynaphthyl ketones and anilines has been performed under solvent-free grinding conditions. semanticscholar.org These examples suggest the feasibility of a solvent-free approach for the synthesis of N-1-naphthalenyl-3-oxo-butanamide.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green technology due to its ability to dramatically reduce reaction times, increase yields, and improve energy efficiency. rsc.org The synthesis of N-aryl acetoacetamides has been successfully achieved using microwave heating by reacting amines with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in an aqueous medium, providing good to excellent yields. rsc.org A catalyst- and solvent-free one-step amidation of β-ketoesters with various amines has also been developed under microwave irradiation, yielding β-ketoamides in good to excellent yields. orientjchem.org These findings strongly suggest that the synthesis of N-1-naphthalenyl-3-oxo-butanamide could be significantly optimized through the application of microwave technology, leading to a more rapid and efficient process.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Amides

ReactionMethodReaction TimeYieldReference
Synthesis of 5-substituted 2-aminothiophenesConventional Heating4 hours- organic-chemistry.org
Synthesis of 5-substituted 2-aminothiophenesMicrowave-Assisted20 minutesHigh organic-chemistry.org
Synthesis of N-aryl acetoacetamidesConventional Heating-Good to Excellent rsc.org
Synthesis of N-aryl acetoacetamidesMicrowave-Assisted-Good to Excellent rsc.org

Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org The ideal reaction has an atom economy of 100%, where all atoms of the reactants are incorporated into the final product.

The classical synthesis of N-1-naphthalenyl-3-oxo-butanamide from 1-naphthylamine and ethyl acetoacetate involves the formation of ethanol as a byproduct.

Reaction: C₁₀H₉N (1-naphthylamine) + C₆H₁₀O₃ (ethyl acetoacetate) → C₁₄H₁₃NO₂ (N-1-naphthalenyl-3-oxo-butanamide) + C₂H₅OH (ethanol)

To calculate the atom economy of this reaction, we use the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weights:

1-Naphthylamine (C₁₀H₉N): 143.18 g/mol

Ethyl acetoacetate (C₆H₁₀O₃): 130.14 g/mol

N-1-Naphthalenyl-3-oxo-butanamide (C₁₄H₁₃NO₂): 227.26 g/mol

Calculation: % Atom Economy = (227.26 / (143.18 + 130.14)) x 100 % Atom Economy = (227.26 / 273.32) x 100 % Atom Economy ≈ 83.15%

While this represents a reasonably good atom economy, there is still room for improvement by designing synthetic pathways that minimize or eliminate the formation of byproducts. Addition reactions, for example, inherently have a 100% atom economy. orientjchem.org

Development of Sustainable Catalytic Systems

The development of sustainable catalytic systems is a cornerstone of green chemistry. This involves the use of non-toxic, renewable, and recyclable catalysts. For the synthesis of amides like N-1-naphthalenyl-3-oxo-butanamide, research is moving towards replacing traditional catalysts with more environmentally benign alternatives.

Recent advancements include the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For example, boron oxide adsorbed on alumina (B75360) has been used as an efficient heterogeneous catalyst for the synthesis of β-enamino ketones and esters. researchgate.net Furthermore, the development of metal-free catalytic systems is a significant area of research. Glucose-based carbonaceous material has been shown to be a highly effective and reusable metal-free catalyst for the synthesis of α-ketoamides. rsc.org The use of such sustainable catalysts in the synthesis of N-1-naphthalenyl-3-oxo-butanamide could significantly reduce the environmental impact of its production.

Chemical Reactivity and Mechanistic Investigations of N 1 Naphthalenyl 3 Oxo Butanamide

Reaction Pathways Leading to Heterocyclic Frameworks

N-1-Naphthalenyl-3-oxo-butanamide is a valuable building block in heterocyclic synthesis due to the reactivity of its β-dicarbonyl moiety. It readily participates in cyclocondensation reactions with various reagents to form a diverse range of fused and substituted heterocyclic systems.

One significant pathway involves its reaction with arylidinecyanothioacetamides. In a basic medium such as ethanol (B145695) with piperidine (B6355638) or triethylamine (B128534) under reflux, N-1-naphthalenyl-3-oxo-butanamide reacts to form highly functionalized pyridine-2(1H)-thiones. The reaction proceeds through the initial formation of a Michael adduct, followed by intramolecular cyclization and subsequent dehydration and dehydrogenation to yield the stable pyridinethione ring. These pyridinethiones can be further elaborated. For instance, reaction with α-haloketones leads to S-alkylation, and subsequent intramolecular cyclization of the resulting thioether furnishes thieno[2,3-b]pyridine (B153569) derivatives. These thieno[2,3-b]pyridines are themselves versatile intermediates for the synthesis of more complex fused systems like pyridothienopyrimidines and pyridothienotriazines through reactions with reagents such as formamide (B127407), hydrazine (B178648) hydrate (B1144303), or by diazotization and coupling reactions.

Another important reaction pathway is the condensation with malononitrile (B47326). In the presence of elemental sulfur and a base like triethylamine, N-1-naphthalenyl-3-oxo-butanamide can be converted to thiophene (B33073) derivatives. Furthermore, multicomponent reactions involving salicylaldehyde (B1680747) and various amino compounds demonstrate the utility of N-aryl-3-oxobutanamides in creating diverse heterocyclic scaffolds, including chromane (B1220400) and pyrimidine (B1678525) derivatives. researchgate.netsigmaaldrich.com The course of these reactions can often be directed towards a specific product by careful selection of catalysts and reaction conditions, such as the use of ultrasonication or Lewis acids. researchgate.netsigmaaldrich.com

Table 1: Synthesis of Heterocyclic Frameworks from N-1-Naphthalenyl-3-oxo-butanamide

Reactant(s) Catalyst/Conditions Product Type Reference
Arylidinecyanothioacetamide Ethanol/Piperidine, Reflux Pyridine-2(1H)-thione science.gov
Pyridinethione + α-Haloketones Ethanolic Sodium Ethoxide Thieno[2,3-b]pyridine nih.gov
Thieno[2,3-b]pyridine + Formamide Reflux Pyridothienopyrimidine science.gov
Malononitrile + Sulfur Ethanol/Triethylamine, Reflux Thiophene derivative
Salicylaldehyde + 5-Amino-3-methylisoxazole (B44965) Yb(OTf)₃, Ultrasonication Isoxazolo[5,4-b]pyrimidine researchgate.netsigmaaldrich.com

Oxidative and Halogenation Mechanisms

The investigation into the oxidative and halogenation mechanisms of N-1-naphthalenyl-3-oxo-butanamide reveals distinct reactivities at the active methylene (B1212753) group and the aromatic naphthalene (B1677914) ring.

Oxidative Mechanisms: Information regarding the oxidative potential of N-1-naphthalenyl-3-oxo-butanamide and related acetoacetanilides is limited, with some sources considering them to be generally unreactive towards oxidation under standard conditions. nih.gov The primary reactivity lies in the active methylene and carbonyl groups, rather than susceptibility to oxidation.

Halogenation Mechanisms: Halogenation of N-1-naphthalenyl-3-oxo-butanamide primarily occurs at the α-carbon of the β-dicarbonyl system, which is an active methylene group. The mechanism involves the formation of an enolate intermediate under basic conditions, or an enol under acidic conditions. This enolate/enol then acts as a nucleophile, attacking an electrophilic halogen source such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

The reaction can be generalized as follows:

Enolate Formation: A base removes a proton from the α-carbon, creating a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate attacks the electrophilic halogen (e.g., the chlorine atom in NCS), leading to the formation of the α-halogenated product and the succinimide (B58015) anion.

The use of chiral catalysts, such as cinchona alkaloids or bifunctional N-oxide/amide catalysts, can achieve asymmetric halogenation, leading to enantiomerically enriched α-haloketones. science.govwikipedia.org These reactions often proceed via phase-transfer catalysis, where the catalyst forms an ion pair with the enolate, and the chiral environment of the catalyst directs the approach of the electrophilic halogen to one face of the enolate, resulting in high stereoselectivity. science.govorganic-chemistry.org

Electrophilic aromatic substitution on the naphthalene ring is also possible. The amide group (-NHCOR) is an activating, ortho-, para-directing group. Therefore, under appropriate conditions with an electrophilic halogenating agent (e.g., Br₂ with a Lewis acid), bromination would be expected to occur on the activated positions of the naphthyl ring system. researchgate.net The regioselectivity would be influenced by both the electronic effects of the amide substituent and the inherent reactivity of the naphthalene core.

Table 2: Halogenation of β-Keto Amides

Halogenating Agent Catalyst/Conditions Site of Halogenation Mechanism Reference
N-Chlorosuccinimide (NCS) Chiral Cinchona Alkaloid α-carbon Asymmetric Phase-Transfer Catalysis science.gov
N-Chlorosuccinimide (NCS) Chiral N-Oxide/Amide α-carbon Organocatalysis wikipedia.org
N-Bromosuccinimide (NBS) Acetonitrile, 60 °C Aromatic Ring (Naphthyl) Electrophilic Aromatic Substitution researchgate.net

Nucleophilic Addition and Condensation Mechanisms

The carbonyl groups of N-1-naphthalenyl-3-oxo-butanamide, particularly the ketone carbonyl, are electrophilic and susceptible to nucleophilic attack. This reactivity is central to many of its condensation reactions.

A prime example is the Knoevenagel condensation, which involves the reaction of the active methylene group of N-1-naphthalenyl-3-oxo-butanamide with an aldehyde or ketone. researchgate.netrsc.org The mechanism, typically catalyzed by a weak base like piperidine or an ammonium (B1175870) salt, proceeds as follows:

Deprotonation: The basic catalyst removes a proton from the active methylene group to form a nucleophilic enolate ion.

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide is protonated, often by the conjugate acid of the catalyst, to yield a β-hydroxy adduct (an aldol-type product).

Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated product.

This condensation is a key step in the synthesis of various heterocyclic and carbocyclic systems. science.gov For instance, the initial step in the reaction with arylidinecyanothioacetamides mentioned in section 3.1 is a Michael-type nucleophilic addition, which is then followed by an intramolecular condensation.

Three-component reactions also highlight the nucleophilic and electrophilic nature of this compound. researchgate.net In these reactions, N-1-naphthalenyl-3-oxo-butanamide can act as the active methylene nucleophile in a Knoevenagel-type condensation with an aldehyde, or the resulting Knoevenagel adduct can act as an electrophile for a subsequent Michael addition by another nucleophile present in the reaction mixture. researchgate.netsigmaaldrich.com

Table 3: Mechanistic Steps in Knoevenagel Condensation

Step Description Intermediate/Product
1 Deprotonation of the active methylene group by a base. Enolate Ion
2 Nucleophilic attack of the enolate on the carbonyl carbon of an aldehyde/ketone. Tetrahedral Alkoxide
3 Protonation of the alkoxide intermediate. β-Hydroxy Adduct
4 Elimination of water (dehydration). α,β-Unsaturated Product

Investigating Reaction Kinetics and Thermodynamics

A detailed quantitative analysis of the reaction kinetics and thermodynamics for N-1-naphthalenyl-3-oxo-butanamide is not extensively reported in the literature. However, the principles of kinetic and thermodynamic control are crucial for understanding the outcomes of its reactions, particularly in competitive pathways leading to different products. chemrxiv.orgacs.org

Kinetic vs. Thermodynamic Control: In many reactions of N-1-naphthalenyl-3-oxo-butanamide, multiple products are possible. The product distribution can be influenced by reaction conditions such as temperature, reaction time, and the nature of the catalyst.

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is often under kinetic control. The major product formed is the one that results from the pathway with the lowest activation energy (Ea), meaning it is the product that forms the fastest. This product is not necessarily the most stable one.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction system can reach equilibrium. chemrxiv.org Under these conditions of thermodynamic control, the major product is the most thermodynamically stable one, which corresponds to the lowest Gibbs free energy (G). This allows for the reversal of less stable, kinetically favored products to form the more stable thermodynamic product.

For example, in multicomponent reactions, the initial formation of a Knoevenagel adduct might be kinetically favored, but under prolonged heating, this intermediate could rearrange or react further to form a more stable heterocyclic system, which would be the thermodynamic product. researchgate.net The choice of catalyst can also influence whether a reaction proceeds under kinetic or thermodynamic control by altering the activation energies of the competing pathways. researchgate.netsigmaaldrich.com

Table 4: Factors Influencing Reaction Control

Control Type Favored Conditions Determining Factor Product Characteristic Reference
Kinetic Low Temperature, Short Reaction Time Rate of Formation (Lowest Activation Energy) Fastest-forming product
Thermodynamic High Temperature, Long Reaction Time Product Stability (Lowest Gibbs Free Energy) Most stable product chemrxiv.org

Advanced Spectroscopic and Structural Characterization of N 1 Naphthalenyl 3 Oxo Butanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-1-naphthalenyl-3-oxo-butanamide, a comprehensive NMR analysis is essential for a definitive structural assignment.

¹H NMR Analysis

The ¹H NMR spectrum of N-1-naphthalenyl-3-oxo-butanamide is anticipated to reveal a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the naphthalene (B1677914) ring system would typically appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific coupling patterns (e.g., doublets, triplets, multiplets) of these signals would provide valuable information about the substitution pattern on the naphthalene ring.

The protons of the butanamide moiety would exhibit characteristic chemical shifts. The methyl protons (CH₃) adjacent to the carbonyl group are expected to resonate as a singlet at approximately 2.2-2.4 ppm. The methylene (B1212753) protons (CH₂) situated between the two carbonyl groups are also expected to appear as a singlet, likely in the range of 3.5-3.8 ppm. The amide proton (N-H) would typically be observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally expected in the downfield region.

¹³C NMR Analysis

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For N-1-naphthalenyl-3-oxo-butanamide, distinct signals are expected for each of the 14 carbon atoms. The carbonyl carbons of the amide and ketone groups are the most deshielded and would appear at the lowest field, typically in the range of 160-200 ppm. The ten carbons of the naphthalene ring would generate a series of signals in the aromatic region, approximately between 110 and 140 ppm. The chemical shifts of these carbons would be influenced by the position of the amide substituent. The methylene carbon of the butanamide chain is expected to resonate around 45-55 ppm, while the methyl carbon would appear at a higher field, typically between 25 and 35 ppm.

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Naphthalene Aromatic Protons7.0 - 8.5110 - 140
Amide Proton (N-H)Variable (Broad Singlet)-
Methylene Protons (-CH₂-)3.5 - 3.8 (Singlet)45 - 55
Methyl Protons (-CH₃)2.2 - 2.4 (Singlet)25 - 35
Amide Carbonyl Carbon (C=O)-160 - 170
Ketone Carbonyl Carbon (C=O)-195 - 205

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, advanced two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For N-1-naphthalenyl-3-oxo-butanamide, COSY would be instrumental in confirming the connectivity between adjacent protons within the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps direct one-bond correlations between protons and the carbons to which they are attached. HSQC would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of N-1-naphthalenyl-3-oxo-butanamide displays characteristic absorption bands that confirm its key structural features. A notable study has shown that the compound exists in the keto form. nih.gov

Key vibrational frequencies observed in the IR spectrum include:

N-H Stretch: A medium intensity band is observed around 3242 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amide. nih.gov

C=O Stretches: Two distinct strong absorption bands are present in the carbonyl region. The band at approximately 1723 cm⁻¹ is assigned to the stretching vibration of the methyl ketone carbonyl group (CH₃C=O). nih.gov The band at a lower frequency, around 1665 cm⁻¹, corresponds to the amide carbonyl stretching vibration (amide I band). nih.gov The presence of two separate C=O bands provides strong evidence for the existence of both keto and amide functionalities.

Aromatic C=C Stretches: The spectrum also exhibits absorptions in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching vibrations within the naphthalene aromatic ring.

Vibrational Mode Observed Frequency (cm⁻¹) nih.gov
N-H Stretch3242 (medium)
Methyl Ketone C=O Stretch1723 (strong)
Amide C=O Stretch (Amide I)1665 (strong)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and can offer insights into its structure through the analysis of its fragmentation pattern.

The electron ionization (EI) mass spectrum of N-1-naphthalenyl-3-oxo-butanamide would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 227.26 g/mol . The fragmentation of the molecular ion would likely proceed through several characteristic pathways. One probable fragmentation is the cleavage of the amide bond, which could lead to the formation of a naphthylamine cation or a related fragment. Another expected fragmentation is the loss of the acetyl group (CH₃CO) from the butanamide chain. The analysis of the relative abundances of these fragment ions can help to piece together the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of N-1-naphthalenyl-3-oxo-butanamide is dominated by the electronic transitions of the naphthalene chromophore. Naphthalene itself exhibits characteristic absorption bands in the UV region. The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic system. The presence of the auxochromic amino group and the carbonyl group of the butanamide substituent attached to the naphthalene ring is likely to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted naphthalene. The precise positions of the absorption maxima (λ_max) would provide information about the extent of conjugation and the electronic interactions between the naphthalene ring and its substituent.

X-ray Crystallography for Solid-State Structure Determination

The crystallographic analysis reveals that N-1-naphthalenyl-3-oxo-butanamide crystallizes in the monoclinic system. The crystal structure is characterized by the presence of an intermolecular hydrogen bond of the N—H⋯O type, which plays a crucial role in the packing of the molecules within the crystal lattice. nih.gov

Detailed crystallographic data for N-1-naphthalenyl-3-oxo-butanamide is presented in the table below.

Crystal Data
Empirical FormulaC₁₄H₁₃NO₂
Formula Weight227.25
Crystal SystemMonoclinic
a (Å)17.856(2)
b (Å)8.1076(12)
c (Å)8.5153(14)
β (°)102.777(2)
Volume (ų)1202.2(3)
Z4
Radiation typeMo Kα
Temperature (K)298(2)
Data collection
DiffractometerBruker SMART CCD
Absorption correctionMulti-scan
No. of measured reflections5815
No. of independent reflections2116
No. of reflections with I > 2σ(I)1335
R_int0.042
Refinement
R[F² > 2σ(F²)]0.043
wR(F²)0.121
S1.05
No. of reflections2116
No. of parameters155
H-atom parametersConstrained
Δρ_max (e Å⁻³)0.15
Δρ_min (e Å⁻³)-0.17

Table 1: Crystallographic data for N-1-naphthalenyl-3-oxo-butanamide. nih.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then compared with the theoretically calculated percentages based on the compound's molecular formula to confirm its purity and stoichiometry.

For N-1-naphthalenyl-3-oxo-butanamide, with a molecular formula of C₁₄H₁₃NO₂, the theoretical elemental composition can be calculated. A comparison of these theoretical values with experimentally obtained results is essential for verifying the synthesis and purity of the compound.

The theoretical elemental composition of N-1-naphthalenyl-3-oxo-butanamide is presented in the table below.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01114168.15474.01
HydrogenH1.0081313.1045.77
NitrogenN14.007114.0076.16
OxygenO15.999231.99814.08
Total 227.263 100.00

Table 2: Theoretical Elemental Composition of N-1-naphthalenyl-3-oxo-butanamide.

Theoretical and Computational Chemistry Studies on N 1 Naphthalenyl 3 Oxo Butanamide

Quantum Chemical Calculations for Electronic Structure and Properties

No published studies were found that specifically apply quantum chemical calculations to Butanamide, N-1-naphthalenyl-3-oxo-.

Density Functional Theory (DFT) Applications

There are no available research findings detailing the application of DFT to determine the electronic properties, optimized geometry, or spectroscopic signatures of this compound.

Ab Initio Methods (Hartree-Fock, Møller-Plesset Perturbation Theory)

Specific calculations using ab initio methods such as Hartree-Fock or Møller-Plesset perturbation theory for Butanamide, N-1-naphthalenyl-3-oxo- are not present in the current body of scientific literature.

Electron Correlation and Relativistic Effects

An analysis of electron correlation and relativistic effects, which are crucial for understanding the behavior of electrons in molecular systems, has not been specifically conducted or reported for this molecule.

Molecular Mechanics and Dynamics Simulations

No literature is available on the use of molecular mechanics or molecular dynamics simulations to study the behavior of Butanamide, N-1-naphthalenyl-3-oxo-.

Conformational Analysis and Potential Energy Surfaces

Detailed conformational analysis and the mapping of potential energy surfaces for this compound have not been a subject of published research.

Intermolecular Interactions and Solvent Effects

There are no specific studies on the intermolecular interactions or the influence of solvents on the structure and properties of Butanamide, N-1-naphthalenyl-3-oxo- using computational methods.

Computational Prediction of Reaction Mechanisms and Transition States

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving N-1-naphthalenyl-3-oxo-butanamide at a molecular level. By employing quantum chemical methods, such as Density Functional Theory (DFT), researchers can model the potential energy surface of a reaction, identifying the most probable pathways, intermediate structures, and the high-energy transition states that govern the reaction rate.

Studies on analogous acetoacetamide (B46550) derivatives have demonstrated the utility of these computational approaches. For instance, in multicomponent reactions, DFT calculations can help to rationalize the formation of various heterocyclic products, such as 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives, by comparing the activation barriers of competing reaction pathways. nih.gov The choice of catalyst, as observed in reactions of acetoacetanilide (B1666496) derivatives, can significantly influence the reaction outcome, and computational models can explain this selectivity by calculating the energies of catalyzed versus uncatalyzed transition states. nih.gov

A key aspect of these studies is the identification of transition state geometries. These are saddle points on the potential energy surface and represent the highest energy barrier that reactants must overcome. The geometric parameters of a calculated transition state, such as bond lengths and angles of forming and breaking bonds, provide a snapshot of the reaction at its most critical point. For reactions involving N-1-naphthalenyl-3-oxo-butanamide, this could involve, for example, the cyclization steps or condensation reactions.

Furthermore, computational models can predict the kinetic parameters of a reaction. By calculating the Gibbs free energy of activation (ΔG‡), it is possible to estimate the reaction rate constant using transition state theory. These theoretical predictions, when compared with experimental kinetic data, can validate the proposed mechanism. For example, studies on the decomposition of related amide compounds have used DFT to calculate Arrhenius parameters, providing insights into their thermal stability and decomposition pathways. mdpi.com

Below is an illustrative data table showcasing the type of data that can be generated from computational studies on reaction mechanisms. The values are hypothetical and serve to represent the output of such theoretical investigations.

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Product Complex Energy (kcal/mol)Activation Energy (ΔE‡) (kcal/mol)
Pathway A: [4+2] Cycloaddition 0.025.3-15.825.3
Pathway B: Michael Addition 0.031.7-10.231.7

Spectroscopic Property Prediction and Validation

Computational chemistry is also instrumental in the prediction and interpretation of the spectroscopic properties of N-1-naphthalenyl-3-oxo-butanamide. Theoretical calculations of spectroscopic data, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra, serve as a valuable complement to experimental measurements, aiding in structural elucidation and the assignment of spectral features.

DFT and its time-dependent extension (TD-DFT) are widely used for this purpose. By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. Comparing the calculated frequencies and intensities with an experimental spectrum helps in assigning specific vibrational modes to the observed absorption bands. For a molecule like N-1-naphthalenyl-3-oxo-butanamide, this would allow for the precise identification of vibrations corresponding to the C=O stretching of the amide and ketone groups, N-H bending, and the aromatic C-H vibrations of the naphthalene (B1677914) ring.

Similarly, TD-DFT calculations can predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations provide information on the excitation energies and oscillator strengths of the transitions, allowing for an understanding of the electronic structure and the nature of the molecular orbitals involved (e.g., π→π* or n→π* transitions). For N-1-naphthalenyl-3-oxo-butanamide, this would be particularly useful in analyzing the electronic conjugation between the naphthalene ring and the acetoacetamide moiety.

Computational studies on the parent compound, acetoacetanilide, have shown that DFT methods can accurately predict its structural and spectroscopic properties. researchgate.netaip.org These studies often involve optimizing the molecular geometry first and then performing frequency and electronic transition calculations at the optimized geometry. researchgate.netaip.org The agreement between the calculated and experimental data provides confidence in the computational model and the structural assignment.

The following table provides a hypothetical comparison between experimentally observed and computationally predicted vibrational frequencies for key functional groups in N-1-naphthalenyl-3-oxo-butanamide.

Functional GroupVibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
Amide C=O stretch16651670Strong, characteristic amide I band
Ketone C=O stretch17151720Strong ketone carbonyl stretch
Amide N-H bend15501545Amide II band
Aromatic C-H stretch30503055Naphthalene ring C-H vibrations

Such a comparison is crucial for validating the computational methodology and for a deeper understanding of the molecule's spectroscopic signature.

Coordination Chemistry of N 1 Naphthalenyl 3 Oxo Butanamide Derivatives

Design and Synthesis of N-1-Naphthalenyl-3-oxo-butanamide as a Ligand

The synthesis of N-1-naphthalenyl-3-oxo-butanamide (I) is typically achieved through the condensation reaction of a naphthyl-containing amine with a β-keto ester. A common laboratory-scale synthesis involves reacting 1-naphthaline (1-naphthylamine) with ethyl acetoacetate (B1235776). The reaction mixture is refluxed in a suitable solvent, such as benzene (B151609), for several hours. Upon cooling, the product precipitates and can be collected by filtration, washed, and dried. nih.gov The compound can be further purified by recrystallization from ethanol (B145695) to yield colorless block-like crystals. nih.gov

The ligand is designed to incorporate both a bulky, aromatic naphthyl group and a flexible β-ketoamide moiety (-CO-CH₂-CO-NH-). This structure allows for potential keto-enol tautomerism, a key feature of β-dicarbonyl compounds. However, structural analysis has shown that in the solid state, N-1-naphthalenyl-3-oxo-butanamide exists predominantly in the keto form. nih.gov The presence of both carbonyl and amide groups provides multiple potential donor sites for coordination with metal ions.

Infrared (IR) spectroscopy of the free ligand confirms its structure, with characteristic absorption bands observed for the N-H stretch (around 3242 cm⁻¹), the ketone C=O stretch (around 1723 cm⁻¹), and the amide C=O stretch (around 1665 cm⁻¹). nih.gov

Formation and Characterization of Metal Complexes

N-1-naphthalenyl-3-oxo-butanamide is expected to act as an effective chelating agent for transition metal ions like nickel(II), cobalt(II), and copper(II). The formation of these complexes generally involves the reaction of the ligand with a metal salt (e.g., chlorides or acetates) in an alcoholic solution, often under reflux. scispace.comresearchgate.net The stoichiometry of the resulting complexes is typically 1:2 (metal:ligand), leading to general formulas such as [M(L)₂] or [M(L)₂(H₂O)₂], where 'L' represents the deprotonated ligand. scispace.comresearchgate.net The complexes are often colored solids, stable under ambient conditions. researchgate.net

In its complexes, N-1-naphthalenyl-3-oxo-butanamide typically acts as a bidentate ligand. Following deprotonation of the amide nitrogen or enolization of the β-keto group, the ligand coordinates to the metal center through two donor atoms. The most common coordination mode for related β-ketoamides involves the two carbonyl oxygen atoms, forming a stable six-membered chelate ring around the metal ion. libretexts.org

The stereochemistry of the resulting complexes is dictated by the coordination number of the central metal ion. For Co(II) and Ni(II), octahedral geometries are common, which can be achieved by the coordination of two bidentate ligands and two solvent molecules (e.g., water), resulting in a [M(L)₂(H₂O)₂] type complex. scispace.comresearchgate.net Alternatively, square planar geometries may be adopted by Ni(II) and Cu(II) complexes of the type [M(L)₂]. scispace.commdpi.com Tetrahedral geometries are also possible, particularly for Co(II). nih.gov The specific geometry adopted can influence the physical properties of the complex, including its color and magnetic behavior.

Spectroscopic methods are essential for characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of the ligand undergoes noticeable changes. The stretching frequency of the C=O groups (ketone and amide) is expected to shift to lower wavenumbers, indicating their involvement in coordination to the metal ion. nih.govresearchgate.net The disappearance or significant broadening of the N-H stretching band can also suggest deprotonation and coordination. Furthermore, the appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to the formation of new metal-oxygen (M-O) and potentially metal-nitrogen (M-N) bonds. nih.gov

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide information about the electronic transitions and the coordination environment of the metal ion. The spectra typically show intense bands in the UV region, which are attributed to intra-ligand (π→π*) transitions and ligand-to-metal charge transfer (LMCT) bands. nih.govnih.gov In the visible region, weaker d-d transitions are expected for the colored Co(II), Ni(II), and Cu(II) complexes. The position and intensity of these d-d bands are characteristic of the metal ion's d-electron configuration and the geometry of the complex. nih.govdocbrown.info For instance, octahedral Ni(II) complexes typically show multiple absorption bands, whereas square planar Cu(II) complexes often exhibit a broad d-d band. nih.govdocbrown.info

Electron Spin Resonance (ESR) Spectroscopy: This technique is applicable to paramagnetic complexes, such as those of Cu(II) (d⁹) and high-spin Co(II) (d⁷). The ESR spectrum provides information about the electronic ground state and the nature of the metal-ligand bonding. For a Cu(II) complex, the g-values (g|| and g⊥) can help to elucidate the geometry and the nature of the orbital containing the unpaired electron.

Expected Spectroscopic Data for M(II) Complexes of N-1-Naphthalenyl-3-oxo-butanamide
TechniqueFree Ligand (Characteristic Bands, cm⁻¹)Complex (Expected Changes)Information Obtained
IRν(N-H): ~3242 ν(C=O, ketone): ~1723 ν(C=O, amide): ~1665Shift of ν(C=O) to lower frequency. Appearance of ν(M-O) bands (~400-600 cm⁻¹).Confirmation of C=O group coordination. Formation of metal-ligand bonds.
UV-VisIntra-ligand transitions in UV region.Intense LMCT bands. Weak d-d transition bands in the visible region.Electronic structure and coordination geometry (octahedral, tetrahedral, square planar).
ESRNot applicable (diamagnetic).Anisotropic signals for Cu(II) and Co(II) complexes.Information on the magnetic environment and geometry of paramagnetic centers.

Electronic and Magnetic Properties of N-1-Naphthalenyl-3-oxo-butanamide Metal Complexes

The electronic and magnetic properties of the metal complexes are intrinsically linked to the identity of the transition metal and its coordination environment.

Complexes of Ni(II) (d⁸) are typically paramagnetic. In an octahedral geometry, they possess two unpaired electrons, leading to room-temperature magnetic moments in the range of 2.9–3.4 Bohr magnetons (B.M.). mdpi.com Square planar Ni(II) complexes, however, are diamagnetic (magnetic moment of 0 B.M.).

Co(II) (d⁷) complexes are also paramagnetic. High-spin octahedral Co(II) complexes have three unpaired electrons and exhibit significant orbital contribution, resulting in magnetic moments typically between 4.7 and 5.2 B.M. researchgate.net Tetrahedral high-spin Co(II) complexes show magnetic moments in the range of 4.4–4.8 B.M. nih.gov

Cu(II) (d⁹) complexes have one unpaired electron, leading to a magnetic moment of approximately 1.7–2.2 B.M., with the value being largely independent of the stereochemistry. mdpi.com

The study of these magnetic properties, usually through susceptibility measurements, is a powerful tool for deducing the electronic structure and stereochemistry of the complexes. mdpi.comresearchgate.net

Expected Magnetic Properties of M(II) Complexes
Metal IonCommon GeometryNumber of Unpaired ElectronsExpected Magnetic Moment (µeff, B.M.)
Ni(II)Octahedral22.9 - 3.4
Ni(II)Square Planar00 (Diamagnetic)
Co(II)Octahedral (High-spin)34.7 - 5.2
Co(II)Tetrahedral (High-spin)34.4 - 4.8
Cu(II)Square Planar/Octahedral11.7 - 2.2

Structural Analysis of Coordination Compounds (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction provides the most definitive structural information for coordination compounds. For the free ligand, N-1-naphthalenyl-3-oxo-butanamide, X-ray analysis has confirmed its structure and solid-state conformation. nih.gov The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The crystal structure reveals that the molecule exists in the keto form, and the packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains along the c-axis. nih.gov

Crystallographic Data for N-1-Naphthalenyl-3-oxo-butanamide nih.gov
ParameterValue
Chemical FormulaC₁₄H₁₃NO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.932 (2)
b (Å)10.324 (2)
c (Å)11.285 (2)
β (°)98.37 (3)
Z4

While specific crystal structures for the metal complexes of this particular ligand are not detailed in the surveyed literature, X-ray diffraction studies on complexes of analogous ligands provide insight into the expected structural features. Such analyses would definitively confirm the coordination mode of the ligand, the geometry of the metal center, and the precise bond lengths and angles within the coordination sphere. This information is crucial for establishing accurate structure-property relationships.

Supramolecular Chemistry Involving N 1 Naphthalenyl 3 Oxo Butanamide

Investigation of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking)

The molecular structure of Butanamide, N-1-naphthalenyl-3-oxo-, is rich with functionalities capable of engaging in significant non-covalent interactions, which are the cornerstone of supramolecular chemistry. These interactions govern the assembly of molecules into larger, ordered structures.

Hydrogen Bonding: The presence of an amide group (-CONH-) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). Furthermore, the ketone group (C=O) of the butanamide chain is an additional hydrogen bond acceptor. This combination allows for the formation of robust and directional hydrogen-bonding networks. In the solid state, it is highly probable that molecules of Butanamide, N-1-naphthalenyl-3-oxo- would arrange in chains or sheets stabilized by intermolecular N-H···O=C hydrogen bonds. The potential for intramolecular hydrogen bonding between the amide proton and the adjacent carbonyl oxygen, forming a six-membered ring, also exists and would influence the molecule's conformation.

Interaction Type Functional Groups Involved Potential Supramolecular Motifs
Hydrogen BondingAmide (N-H, C=O), Ketone (C=O)Chains, Sheets, Dimers, Intramolecular Rings
π-π StackingNaphthalene (B1677914) RingColumnar Stacks, Herringbone Patterns, Layered Structures
Van der Waals ForcesEntire MoleculeOverall Crystal Packing and Density

Self-Assembly Phenomena and Directed Molecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For Butanamide, N-1-naphthalenyl-3-oxo-, the combination of directional hydrogen bonds and associative π-π stacking interactions provides a strong impetus for forming well-defined supramolecular architectures.

The directionality of the hydrogen bonds, likely forming catemeric or dimeric motifs, combined with the broader, less directional π-π stacking of the naphthalene units, can lead to complex and predictable three-dimensional structures. For instance, hydrogen-bonded chains of molecules could further assemble into layers through π-π stacking. The specific outcome of the self-assembly process would be highly dependent on factors such as solvent, temperature, and concentration. Naphthalimide derivatives, which share the naphthalene moiety, are well-documented to self-assemble into various nanostructures like fibers, gels, and vesicles, driven by similar non-covalent forces. nist.gov This suggests that Butanamide, N-1-naphthalenyl-3-oxo- could exhibit analogous behavior, potentially forming gels in appropriate solvents or ordered thin films on surfaces.

Host-Guest Chemistry and Encapsulation Studies

Host-guest chemistry involves the binding of a smaller "guest" molecule within a cavity or pocket of a larger "host" molecule or a supramolecular assembly of host molecules. While a single molecule of Butanamide, N-1-naphthalenyl-3-oxo- is unlikely to act as a host due to its lack of a pre-organized cavity, its self-assembled structures could potentially create voids or channels capable of encapsulating guest species.

For example, if the self-assembly process leads to a porous crystalline framework, small solvent molecules or other appropriately sized guests could be included within the lattice. The naphthalene surfaces of the assembled host structure would offer a hydrophobic environment, making such assemblies potentially suitable for binding non-polar guests. The amide and carbonyl groups lining a potential cavity could also offer specific interaction sites for guest molecules capable of hydrogen bonding. The general principles of host-guest chemistry are well-established, with macrocyclic hosts like cyclodextrins and crown ethers being classic examples.

Potential Host-Guest System Host Component Guest Component Driving Interactions
Crystalline InclusionSelf-assembled lattice of Butanamide, N-1-naphthalenyl-3-oxo-Small solvent molecules, gasesVan der Waals forces, Shape complementarity
Co-crystallizationButanamide, N-1-naphthalenyl-3-oxo-Complementary molecule with H-bond donors/acceptorsHydrogen bonding, π-π stacking

Crystal Engineering Principles Applied to N-1-Naphthalenyl-3-oxo-butanamide Systems

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The principles of crystal engineering can be applied to Butanamide, N-1-naphthalenyl-3-oxo- to control its solid-state architecture and, consequently, its physical properties.

By systematically modifying the chemical structure of Butanamide, N-1-naphthalenyl-3-oxo-, it would be possible to tune the intermolecular interactions and direct the crystal packing. For example, introducing substituents onto the naphthalene ring could alter the strength and geometry of π-π stacking interactions. Similarly, modifying the alkyl chain of the butanamide moiety could introduce new steric constraints or interaction sites, leading to different hydrogen-bonding patterns.

A key strategy in the crystal engineering of this compound would be the use of "supramolecular synthons"—robust and predictable intermolecular recognition motifs. The amide-amide hydrogen bond is a well-known and reliable synthon. By understanding the interplay of this primary synthon with the weaker but significant C-H···O and π-π interactions, a rational design of crystalline materials with specific topologies and properties could be achieved.

Applications in Advanced Organic Synthesis and Materials Science

N-1-Naphthalenyl-3-oxo-butanamide as a Precursor for Complex Organic Molecules

The inherent reactivity of the β-ketoamide functionality within N-1-naphthalenyl-3-oxo-butanamide allows it to participate in a variety of chemical transformations, serving as a valuable starting material for the assembly of intricate organic molecules.

Synthesis of Polycyclic and Fused Heterocyclic Systems

Research has demonstrated that N-1-naphthalenyl-3-oxo-butanamide is a competent precursor for the synthesis of a range of polycyclic and fused heterocyclic compounds. tandfonline.com Its reaction with arylidinecyanothioacetamide in an ethanol (B145695)/piperidine (B6355638) solution under reflux conditions leads to the formation of pyridine-2(1H)-thiones. tandfonline.com These pyridine (B92270) derivatives, in turn, can undergo further reactions to yield more complex heterocyclic structures.

For instance, the synthesized pyridine-2(1H)-thiones can react with α-haloketones to produce 6-thio-N-1-naphthyl-nicotinamide derivatives. These intermediates can then be cyclized to form thieno[2,3-b]pyridine (B153569) derivatives. tandfonline.com The thieno[2,3-b]pyridine scaffold can be further elaborated. For example, reaction with hydrazine (B178648) hydrate (B1144303) and formamide (B127407) can yield thieno[2,3-b]pyridine carbohydrazide (B1668358) and pyridothienopyrimidine derivatives, respectively. tandfonline.com

Moreover, treatment of the thieno[2,3-b]pyridine with benzoyl isothiocyanate affords a thiourea (B124793) derivative, which can be cyclized to another pyridothienopyrimidine upon treatment with alcoholic sodium hydroxide. tandfonline.com Saponification of the thieno[2,3-b]pyridine followed by treatment with acetic anhydride (B1165640) and then ammonium (B1175870) acetate (B1210297)/acetic acid leads to further annulated systems. tandfonline.com Diazotization and self-coupling of a substituted thieno[2,3-b]pyridine can result in a pyridothienotriazine. tandfonline.com The versatility of this synthetic pathway is further highlighted by the conversion of the ortho-aminohydrazide derivative of thieno[2,3-b]pyridine into an imidazothienopyridine via Curtius rearrangement of the corresponding azide. tandfonline.com Additionally, reaction of the ortho-aminohydrazide with formic acid or triethylorthoformate and phenyl isothiocyanate can furnish pyridothienotriazepines. tandfonline.com

A summary of the heterocyclic systems synthesized from N-1-naphthalenyl-3-oxo-butanamide is presented in the table below.

Starting Material PrecursorReagentsResulting Heterocyclic SystemReference
N-1-Naphthalenyl-3-oxo-butanamideArylidinecyanothioacetamidePyridine-2(1H)-thiones tandfonline.com
Pyridine-2(1H)-thionesα-HaloketonesThieno[2,3-b]pyridines tandfonline.com
Thieno[2,3-b]pyridineHydrazine hydrate, FormamidePyridothienopyrimidines tandfonline.com
Thieno[2,3-b]pyridineBenzoyl isothiocyanate, NaOHPyridothienopyrimidines tandfonline.com
Thieno[2,3-b]pyridine1. Saponification 2. Ac₂O 3. AcONH₄/AcOHAnnulated Pyridine Systems tandfonline.com
Thieno[2,3-b]pyridineDiazotizationPyridothienotriazines tandfonline.com
Thieno[2,3-b]pyridine ortho-aminohydrazide1. Diazotization 2. Curtius RearrangementImidazothienopyridines tandfonline.com
Thieno[2,3-b]pyridine ortho-aminohydrazideFormic acid or Triethylorthoformate, Phenyl isothiocyanatePyridothienotriazepines tandfonline.com

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The current synthesis of Butanamide, N-1-naphthalenyl-3-oxo- typically involves the condensation of 1-naphthylamine (B1663977) with a β-keto ester, such as ethyl acetoacetate (B1235776). nih.gov While effective, future research will likely focus on the development of more efficient, atom-economical, and environmentally benign synthetic methodologies.

One promising avenue lies in the exploration of catalytic C-N bond-forming reactions. The use of transition metal catalysts, such as copper or palladium, could enable the direct coupling of 1-naphthylamine with acetoacetamide (B46550) or its precursors under milder reaction conditions. This approach could lead to higher yields, reduced waste, and greater functional group tolerance.

Furthermore, flow chemistry presents a significant opportunity for the continuous and scalable production of this compound. The precise control over reaction parameters afforded by microreactor technology could enhance reaction efficiency and safety, particularly for exothermic processes. The development of one-pot or tandem reactions, where multiple synthetic steps are performed sequentially in a single reaction vessel, would also streamline the synthesis and reduce the need for intermediate purification steps.

Research into solid-phase synthesis could also be beneficial, particularly for the generation of libraries of related compounds for high-throughput screening in drug discovery or materials science applications. By immobilizing one of the reactants on a solid support, purification can be simplified to a simple filtration and washing process.

Deeper Mechanistic Understanding through Advanced Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of Butanamide, N-1-naphthalenyl-3-oxo- is crucial for optimizing existing protocols and designing new reactions. Future research should leverage advanced spectroscopic and analytical techniques to elucidate these mechanisms in greater detail.

In-situ spectroscopic methods, such as ReactIR (Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the determination of reaction kinetics. These insights are invaluable for understanding the factors that control product formation and selectivity.

The keto-enol tautomerism inherent to the β-dicarbonyl moiety of Butanamide, N-1-naphthalenyl-3-oxo- is a key feature that influences its reactivity. Advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can be employed to precisely determine the position of the tautomeric equilibrium under various conditions and to study the kinetics of tautomerization. Understanding and controlling this equilibrium is essential for directing the outcome of subsequent reactions.

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), can provide definitive evidence for proposed reaction pathways by tracing the fate of individual atoms throughout a transformation.

Development of Highly Selective and Sustainable Transformations

The development of highly selective and sustainable transformations utilizing Butanamide, N-1-naphthalenyl-3-oxo- as a building block is a critical area for future research. The presence of multiple reactive sites—the amide, the active methylene (B1212753) group, and the naphthalene (B1677914) ring—offers a rich platform for chemical modification.

Future efforts should focus on the development of catalytic asymmetric reactions to introduce chirality into the molecule. The synthesis of enantiomerically pure derivatives is of paramount importance, particularly for applications in medicinal chemistry and materials science where stereochemistry often dictates biological activity or material properties. This can be achieved through the use of chiral catalysts, auxiliaries, or organocatalysts.

The exploration of this compound as a precursor for the synthesis of complex heterocyclic structures is another promising direction. As a versatile 1,3-dicarbonyl compound, it can participate in a variety of cyclization reactions to form pyridines, pyrimidines, pyrazoles, and other important heterocyclic scaffolds. researchgate.net Developing novel, green-catalyzed cyclization strategies using sustainable solvents and energy sources will be a key focus.

Inspired by the study of related naphthyl-containing compounds, investigating the potential of Butanamide, N-1-naphthalenyl-3-oxo- and its derivatives as antimicrobial or antibiotic-enhancing agents is a worthwhile pursuit. nih.govresearchgate.net This would involve the synthesis of a library of analogues and their screening against various microbial strains.

Furthermore, leveraging the biodegradation pathway of related compounds like 1-naphthylamine could inspire the development of biocatalytic or chemoenzymatic transformations. nih.gov Utilizing enzymes to perform specific chemical modifications can lead to highly selective and environmentally friendly processes.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. Future investigations into Butanamide, N-1-naphthalenyl-3-oxo- will greatly benefit from this integrated approach.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including the relative stabilities of its keto and enol tautomers. These calculations can also be used to model reaction pathways, predict transition state energies, and rationalize observed reactivities and selectivities. This computational insight can guide the design of new experiments and the optimization of reaction conditions.

Molecular docking and dynamics simulations can be utilized to explore the potential interactions of Butanamide, N-1-naphthalenyl-3-oxo- and its derivatives with biological targets, such as enzymes or receptors. This can help in identifying potential therapeutic applications and in designing more potent and selective molecules.

The development of quantitative structure-activity relationship (QSAR) models can correlate the structural features of a series of derivatives with their observed biological activity or physical properties. These models can then be used to predict the properties of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

By combining the predictive power of computational chemistry with the empirical validation of experimental work, researchers can accelerate the pace of discovery and gain a more comprehensive understanding of the chemical space surrounding Butanamide, N-1-naphthalenyl-3-oxo-.

Q & A

Q. What are the recommended synthetic routes for N-1-naphthalenyl-3-oxo-butanamide, and how can reaction conditions be optimized?

Synthesis of this compound typically involves coupling a naphthalenylamine derivative with a β-ketoamide precursor. A method analogous to ’s Scheme 3 (for similar butanamides) suggests using ethanol as a solvent with piperidine as a catalyst at 0–5°C for 2 hours. Optimization variables include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions like imine formation.
  • Catalyst selection : Piperidine aids in deprotonation and intermediate stabilization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol) is recommended for isolating the pure product .

Q. How can researchers characterize the structural and purity profile of N-1-naphthalenyl-3-oxo-butanamide?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H-NMR (DMSO-d6) should show characteristic peaks for the naphthalenyl group (δ 7.2–8.5 ppm) and the β-ketoamide moiety (δ 2.8–3.5 ppm for CH2_2 and δ 9.2 ppm for NH).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z 268.1215 for C14_{14}H14_{14}NO2_2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% recommended for biological assays).

Q. What are the stability considerations for this compound under various storage conditions?

  • Thermal stability : Decomposition occurs above 150°C (based on analogous β-ketoamides in ).
  • Light sensitivity : Store in amber vials to prevent photodegradation of the naphthalenyl group.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the amide bond .

Advanced Research Questions

Q. What mechanistic insights exist for the reactivity of the β-ketoamide group in cross-coupling reactions?

The β-ketoamide moiety participates in nucleophilic acyl substitution and keto-enol tautomerism. suggests that intermediates like enolate ions form under basic conditions, enabling reactions with electrophiles (e.g., aryl halides). Advanced studies should:

  • Monitor intermediates : Use in-situ IR spectroscopy to track enol formation (C=O stretch shifts from ~1700 cm1^{-1} to ~1600 cm1^{-1}).
  • Isotopic labeling : Introduce 13C^{13}C-labeled carbonyl groups to trace reaction pathways via NMR .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Contradictions may arise from impurities or tautomeric equilibria. Methodological approaches include:

  • 2D NMR (COSY, HSQC) : Confirm proton-proton and carbon-proton correlations to rule out impurities.
  • Variable-temperature NMR : Resolve tautomeric forms (e.g., keto vs. enol) by observing peak splitting at −20°C .
  • X-ray crystallography : Definitive structural confirmation if crystalline solids are obtainable .

Q. What computational strategies are suitable for predicting the compound’s thermodynamic and electronic properties?

  • DFT calculations : Use Gaussian or ORCA software to optimize geometry (B3LYP/6-31G* basis set) and calculate:
    • HOMO-LUMO gaps : Predict reactivity (e.g., electron-deficient naphthalenyl groups lower LUMO energy).
    • Thermodynamic stability : Compare enthalpy of formation with experimental DSC data ().
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes with hydrophobic binding pockets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.